6-Chloro-9-isopropyl-9H-purine
Overview
Description
6-Chloro-9-isopropyl-9H-purine is a chemical compound with the molecular formula C8H9ClN4 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids
Mechanism of Action
Target of Action
The primary target of 6-Chloro-9-isopropyl-9H-purine is DAPK-1 , a kinase known to be involved in apoptotic events . This compound has been shown to inhibit DAPK-1, suggesting that the inhibition of this target could be responsible for the induction of cell death by apoptosis .
Mode of Action
This compound interacts with its target, DAPK-1, by binding to it and inhibiting its function . This inhibition disrupts the normal functioning of the kinase, leading to the induction of apoptosis, a form of programmed cell death .
Biochemical Pathways
It is known that dapk-1, the primary target of this compound, plays a crucial role in apoptotic events . Therefore, the inhibition of DAPK-1 by this compound likely affects the pathways related to apoptosis.
Result of Action
The primary result of the action of this compound is the induction of apoptosis in cells . This is achieved through the inhibition of DAPK-1, leading to disruptions in the normal functioning of this kinase . The compound has been shown to have antitumor activity, suggesting that it may be effective in inducing cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-isopropyl-9H-purine typically involves the chlorination of 9-isopropyl-9H-purine. One common method is the reaction of 9-isopropyl-9H-purine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-isopropyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 6-amino-9-isopropyl-9H-purine derivative, while substitution with a thiol would produce a 6-thio-9-isopropyl-9H-purine derivative .
Scientific Research Applications
6-Chloro-9-isopropyl-9H-purine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Similar in structure but lacks the isopropyl group at the 9-position.
6-Chloropurine riboside: Contains a ribose sugar moiety attached to the purine ring.
2,6-Dichloro-9-(1-methylethyl)-9H-purine: Similar but has an additional chlorine atom at the 2-position.
Uniqueness
6-Chloro-9-isopropyl-9H-purine is unique due to the presence of the isopropyl group at the 9-position, which can influence its chemical reactivity and biological activity. This structural feature can affect its interactions with enzymes and other molecular targets, making it distinct from other chlorinated purine derivatives .
Properties
IUPAC Name |
6-chloro-9-propan-2-ylpurine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)13-4-12-6-7(9)10-3-11-8(6)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIIMNOJHLWYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328863 | |
Record name | 6-Chloro-9-isopropyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500539-08-2 | |
Record name | 6-Chloro-9-isopropyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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